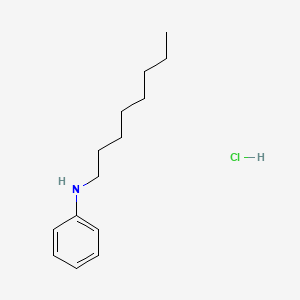
N-Octylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Octylaniline–hydrogen chloride (1/1) is a chemical compound formed by the reaction of N-Octylaniline with hydrogen chloride. N-Octylaniline is an organic compound with the molecular formula C14H23N, and it is a derivative of aniline where the hydrogen atom in the amino group is replaced by an octyl group. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
N-Octylaniline can be synthesized through the alkylation of aniline with octyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium or potassium hydroxide to deprotonate the aniline, followed by the addition of an octyl halide (e.g., octyl chloride or octyl bromide) to form N-Octylaniline.
The reaction can be represented as follows:
C6H5NH2+C8H17X→C6H5NHC8H17+HX
where X is a halogen (Cl or Br).
Industrial Production Methods
In an industrial setting, the production of N-Octylaniline may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The resulting N-Octylaniline is then reacted with hydrogen chloride gas to form the hydrochloride salt, N-Octylaniline–hydrogen chloride (1/1).
化学反応の分析
Types of Reactions
N-Octylaniline–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The amino group in N-Octylaniline can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Octylaniline N-oxide, while reduction can regenerate N-Octylaniline from its hydrochloride salt.
科学的研究の応用
N-Octylaniline–hydrogen chloride (1/1) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of biological processes involving amines and their derivatives.
Medicine: Research into the pharmacological properties of N-Octylaniline derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Octylaniline–hydrogen chloride (1/1) involves its interaction with molecular targets such as enzymes and receptors. The octyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins and cell membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Hexylaniline: Similar to N-Octylaniline but with a shorter alkyl chain.
N-Decylaniline: Similar to N-Octylaniline but with a longer alkyl chain.
N-Phenylaniline: Aniline derivative with a phenyl group instead of an alkyl chain.
Uniqueness
N-Octylaniline–hydrogen chloride (1/1) is unique due to its specific alkyl chain length, which provides a balance between hydrophilicity and lipophilicity. This balance makes it suitable for various applications where other similar compounds may not be as effective.
特性
CAS番号 |
4015-78-5 |
|---|---|
分子式 |
C14H24ClN |
分子量 |
241.80 g/mol |
IUPAC名 |
N-octylaniline;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;/h7-9,11-12,15H,2-6,10,13H2,1H3;1H |
InChIキー |
KPVLKBMZMUUHKV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)

![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)
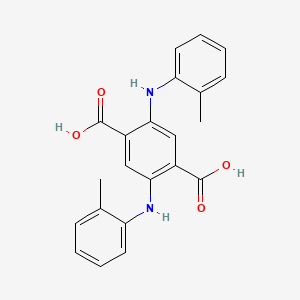
![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
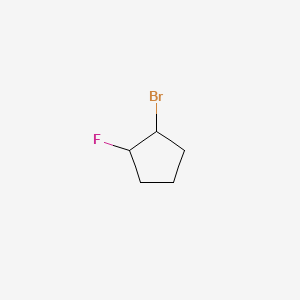
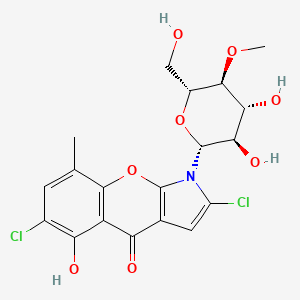
![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
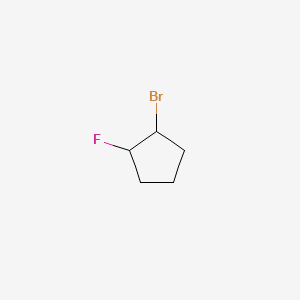
![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
